![molecular formula C11H18N2O B7516751 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)
3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a heterocyclic organic compound that belongs to the oxazole family. It has a molecular formula of C13H20N2O, and its molecular weight is 220.31 g/mol.
Mécanisme D'action
The exact mechanism of action of 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it is believed that the compound exerts its pharmacological effects by modulating the activity of certain enzymes and receptors in the body, including cyclooxygenase (COX) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole exhibits a range of biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic effects. The compound has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its high potency and selectivity. The compound has been found to exhibit strong pharmacological effects at relatively low concentrations, making it a valuable tool for studying the underlying mechanisms of various diseases. However, one of the limitations of using this compound is its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for the research and development of 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole. One of the most promising areas of research is in the development of new drugs for the treatment of chronic pain and inflammation. The compound has also been found to exhibit potential anticancer properties, making it a potential candidate for the development of new cancer therapies. Additionally, further research is needed to fully understand the underlying mechanisms of action of the compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole is a complex process that involves several chemical reactions. One of the most commonly used methods is the condensation reaction between 4-methylpiperidine and 3-methyl-2-bromoacrolein. The reaction takes place in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The resulting product is then treated with an acid to obtain the final compound.
Applications De Recherche Scientifique
3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
Propriétés
IUPAC Name |
3-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-3-5-13(6-4-9)8-11-7-10(2)12-14-11/h7,9H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXSOMZBYJJHOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-[(3-methyl-1,2-oxazol-5-YL)methyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(furan-2-yl)ethyl]furan-3-carboxamide](/img/structure/B7516669.png)


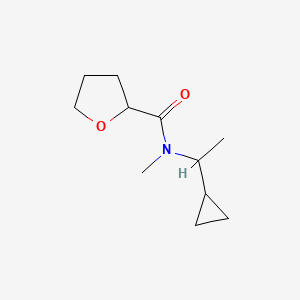

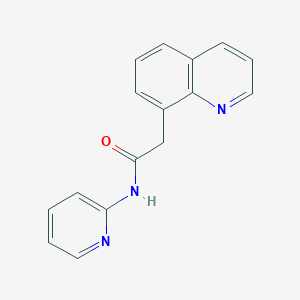
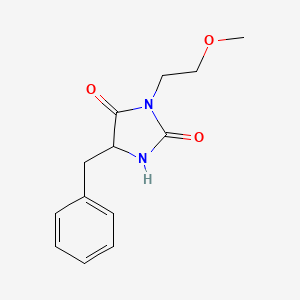
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
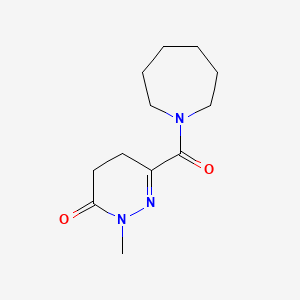
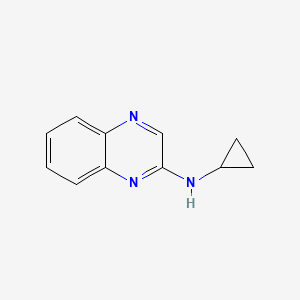
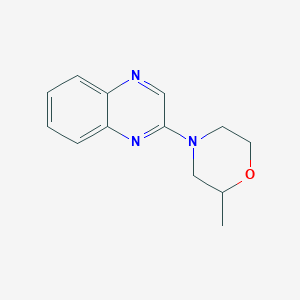

![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)